[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea” is a chemical compound with the molecular formula C8H7ClFN3S . It is available for purchase from various suppliers.
Synthesis Analysis
The synthesis of thiourea compounds has been studied extensively. A study on the intermolecular hydrogen bond interactions in thiourea/water complexes provides insights into the nature and energy of intermolecular bond interactions . Another study discusses the synthesis of thiourea derivatives under different conditions . A multicomponent-reaction (MCR) approach has also been used for the synthesis of thiourea catalysts .Molecular Structure Analysis
The molecular structure of thiourea and its oxides has been investigated using techniques such as thermogravimetry (TG), differential thermogravimetry (DTG), and differential scanning calorimetry (DSC) . The largest intramolecular hydrogen bond in a thiourea/water complex was found to have a bond length of 3.519 Å .Chemical Reactions Analysis
Thiourea exhibits rich dynamical behavior when oxidized either chemically or electrochemically . It plays a central role in medicinal chemistry due to its ability to establish stable hydrogen bonds with recognition elements of biological targets . Thiourea derivatives have been used to catalyze a broad range of reactions .Scientific Research Applications
Spectroscopic and Structural Analysis
Research has demonstrated the use of thiourea derivatives in spectroscopic and structural analysis. One study characterized a thiourea derivative through spectroscopic methods, single crystal XRD, and theoretical calculations, highlighting its stability, charge transfer, and hyperpolarizability, which indicates potential in nonlinear optical materials. This study also explored the molecule's reactive centers and its interactions with proteins, suggesting its utility in drug development (Mary et al., 2016).
Antibacterial Activity
Thiourea derivatives have shown significant antibacterial activity. A synthesis of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas demonstrated good activity against Escherichia coli and Staphylococcus aureus, indicating their potential as antibacterial agents (Khazi et al., 2006).
Antimicrobial and Cytotoxicity Studies
Further studies on thiourea derivatives include their evaluation for antimicrobial activity and cytotoxicity against various cell lines. These derivatives have been synthesized and tested against Gram-positive bacteria, showing promising results as antimicrobial agents. Additionally, their in vitro cytotoxicity has been explored, suggesting potential applications in cancer research (Bielenica et al., 2016).
Anti-inflammatory and Antitumor Activity
Another study developed thiourea derivatives with potential antitumor and anti-inflammatory activities. These compounds were found to exhibit growth inhibitory effects on various carcinoma cell lines and demonstrated stronger anti-inflammatory activity than ibuprofen in vivo, highlighting their therapeutic potential (Liu et al., 2012).
Vibrational Properties and Crystal Structures
Research on the effect of fluorine substitution on thiourea derivatives has provided insights into their crystal structures and vibrational properties. These studies contribute to understanding the structural and conformational properties of thiourea derivatives, which is crucial for their application in various fields of material science (Saeed et al., 2010).
Mechanism of Action
Thiosemicarbazones
Thiosemicarbazones are a class of compounds that have been studied for their potential antiviral, antibacterial, antifungal, and anticancer activities . They are known to chelate metal ions, which can interfere with the function of metal-dependent enzymes in biological systems .
Benzaldehyde derivatives
The benzaldehyde group in the compound suggests that it might be involved in interactions with aromatic amino acids in proteins, potentially influencing protein structure and function .
Halogenated compounds
The presence of chloro and fluoro groups might influence the compound’s reactivity, lipophilicity, and ability to penetrate biological membranes .
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for [(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiourea in the presence of a base to form the corresponding imine intermediate, which is then reduced with sodium borohydride to yield the final product.", "Starting Materials": ["2-chloro-6-fluorobenzaldehyde", "thiourea", "base (e.g. sodium hydroxide)", "sodium borohydride", "solvent (e.g. ethanol)"], "Reaction": ["Step 1: Dissolve 2-chloro-6-fluorobenzaldehyde and thiourea in a solvent (e.g. ethanol) and add a base (e.g. sodium hydroxide) to the mixture.", "Step 2: Heat the reaction mixture under reflux for several hours to form the imine intermediate.", "Step 3: Cool the reaction mixture and add sodium borohydride to reduce the imine intermediate to the final product, [(E)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea.", "Step 4: Isolate the product by filtration or other appropriate means and purify if necessary." ] } | |
CAS No. |
73962-28-4 |
Molecular Formula |
C8H7ClFN3S |
Molecular Weight |
231.68 g/mol |
IUPAC Name |
[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7ClFN3S/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4- |
InChI Key |
BPQDBWYSKJBEOP-QCDXTXTGSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N\NC(=S)N)F |
SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.